![molecular formula C13H13N3O2 B3919237 N-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-2-pyrazinamine](/img/structure/B3919237.png)
N-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-2-pyrazinamine
Vue d'ensemble
Description
N-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-2-pyrazinamine, also known as BM212, is a compound that has gained significant attention in the scientific community due to its potential as a new anti-tuberculosis drug. Tuberculosis is a serious infectious disease caused by the bacterium Mycobacterium tuberculosis, which primarily affects the lungs but can also affect other parts of the body. The emergence of drug-resistant strains of tuberculosis has made the development of new drugs a critical priority.
Mécanisme D'action
The exact mechanism of action of N-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-2-pyrazinamine is not fully understood, but it is believed to inhibit the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. This disruption of cell wall synthesis leads to the death of the bacterium.
Biochemical and Physiological Effects
N-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-2-pyrazinamine has been shown to have low toxicity to human cells, with no significant effects on liver or kidney function. In animal studies, it has been well-tolerated and has shown promising results in reducing bacterial load in infected tissues.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-2-pyrazinamine has several advantages for use in lab experiments. It has shown potent activity against drug-resistant strains of Mycobacterium tuberculosis, making it a promising candidate for further development. Its low toxicity to human cells also makes it a safer alternative to other anti-tuberculosis drugs. However, its high cost and complex synthesis may limit its use in larger-scale experiments.
Orientations Futures
There are several future directions for the research and development of N-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-2-pyrazinamine. One potential avenue is to optimize the synthesis process to reduce costs and increase yields. Another direction is to conduct further preclinical studies to determine the optimal dosage and administration of the drug. Finally, clinical trials will be necessary to determine the safety and efficacy of N-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-2-pyrazinamine in humans, with the ultimate goal of developing a new anti-tuberculosis drug.
Applications De Recherche Scientifique
N-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-2-pyrazinamine has been extensively studied for its potential as an anti-tuberculosis drug. In vitro studies have shown that it has potent activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. In addition, it has shown low toxicity to human cells, making it a promising candidate for further development.
Propriétés
IUPAC Name |
N-[(6-methyl-1,3-benzodioxol-5-yl)methyl]pyrazin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9-4-11-12(18-8-17-11)5-10(9)6-16-13-7-14-2-3-15-13/h2-5,7H,6,8H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWRNRKEVCLSGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1CNC3=NC=CN=C3)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methyl-1,3-benzodioxol-5-yl)methyl]pyrazin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.